molecular formula C8H6Br2O2 B1630068 2,5-Dibromo-4-methylbenzoic acid CAS No. 20871-01-6

2,5-Dibromo-4-methylbenzoic acid

Cat. No. B1630068
CAS RN: 20871-01-6
M. Wt: 293.94 g/mol
InChI Key: SQMRPUDOCRCFAO-UHFFFAOYSA-N
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Patent
US08044212B2

Procedure details

To a mixed solution of nitric acid (45 ml, 70-71%) and water (55 ml) was added portionwise 2,5-dibromo-p-xylene 802 (13.2 g, 50 mmol). The resulting mixture was heated to reflux and continued to reflux for 6 days. The mixture was cooled to room temperature and the white solid was collected by filtration. The solid was placed into a mixture of ethyl acetate (100 ml) and water (100 ml), to which was added sodium carbonate portion wise (ca 10-12 g) over a 2 hour period until all the solid dissolved. The organic layer was separated and the aqueous layer was made strongly acidic by the addition of concentrated HCl to pH 2-3. A white solid was collected by filtration and dried in vacuum to give 2,5-dibromo-4-methylbenzoic acid: 9.6 g (65%).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=[O:2].[Br:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([Br:13])=[CH:8][C:7]=1[CH3:14].[OH2:15]>>[Br:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([Br:13])=[CH:8][C:7]=1[C:14]([OH:2])=[O:15]

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
13.2 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C)Br)C
Name
Quantity
55 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 days
Duration
6 d
FILTRATION
Type
FILTRATION
Details
the white solid was collected by filtration
ADDITION
Type
ADDITION
Details
The solid was placed into a mixture of ethyl acetate (100 ml) and water (100 ml), to which
ADDITION
Type
ADDITION
Details
was added sodium carbonate portion wise (ca 10-12 g) over a 2 hour period until all the solid
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
ADDITION
Type
ADDITION
Details
the aqueous layer was made strongly acidic by the addition of concentrated HCl to pH 2-3
FILTRATION
Type
FILTRATION
Details
A white solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C(=C1)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.